Introduction: Unveiling a Key Synthetic Workhorse
Introduction: Unveiling a Key Synthetic Workhorse
An In-depth Technical Guide to 1-(Bromoacetyl)piperidine for Advanced Research
1-(Bromoacetyl)piperidine, also known by its IUPAC name 2-Bromo-1-(piperidin-1-yl)ethanone, is a halogenated amide that has carved a significant niche as a versatile building block in the landscape of organic synthesis and medicinal chemistry.[1][2] Its utility stems from the dual functionality embedded within its structure: a stable piperidine ring, a highly sought-after motif in pharmaceuticals, and a reactive α-bromoacetyl group, which serves as a potent electrophilic handle for covalent bond formation.
The piperidine scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous clinically approved drugs targeting a wide array of conditions, from central nervous system disorders to cancer.[3][4][5] The incorporation of this ring can enhance metabolic stability, modulate lipophilicity, and provide a three-dimensional vector for interacting with biological targets.[5] 1-(Bromoacetyl)piperidine provides a direct and efficient means of introducing this valuable piperidinoyl-methyl moiety into target molecules, making it an indispensable tool for researchers, scientists, and drug development professionals. This guide offers a detailed exploration of its chemical properties, synthesis, reactivity, and safe handling, providing the field-proven insights necessary for its effective application.
Core Chemical and Physical Properties
The fundamental properties of 1-(Bromoacetyl)piperidine dictate its behavior in both storage and reaction environments. It is a solid at room temperature, a characteristic that simplifies handling and weighing compared to volatile liquid reagents.[6]
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-piperidin-1-ylethanone | [1] |
| CAS Number | 1796-25-4 | [1][2] |
| Molecular Formula | C₇H₁₂BrNO | [1][2] |
| Molecular Weight | 206.08 g/mol | [1][2] |
| Appearance | Solid | [6] |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | ~285 °C (estimated) | [2] |
| Density | ~1.42 g/cm³ (estimated) | [7] |
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];
} Figure 1: Chemical Structure of 1-(Bromoacetyl)piperidine.
Spectroscopic Profile
While specific vendor-supplied spectra may vary, the structural features of 1-(Bromoacetyl)piperidine give rise to a predictable and characteristic spectroscopic signature, essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is characterized by distinct regions. The protons on the piperidine ring typically appear as a series of multiplets in the δ 1.5-1.7 ppm (for the β and γ protons) and δ 2.8-3.5 ppm (for the α protons adjacent to the nitrogen) regions, similar to the spectrum of piperidine itself.[8] The most downfield and synthetically relevant signal is a sharp singlet corresponding to the two protons of the bromomethyl group (-CH₂Br), expected to appear around δ 4.0 ppm due to the deshielding effects of both the adjacent carbonyl group and the bromine atom.
-
¹³C NMR: The carbon spectrum will show the characteristic carbonyl carbon of the amide at approximately δ 165-170 ppm. The brominated methylene carbon (-CH₂Br) will appear further upfield, typically around δ 25-30 ppm. The carbons of the piperidine ring will be found in the δ 24-47 ppm range.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band between 1630 and 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecule will exhibit a distinctive molecular ion peak cluster due to the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in two peaks of almost equal intensity at m/z = 205 and m/z = 207.
Synthesis and Reactivity: The Art of Application
Synthetic Pathways
1-(Bromoacetyl)piperidine is readily synthesized through standard organic chemistry transformations. The most direct and common laboratory method is the Schotten-Baumann acylation of piperidine with a bromoacetyl halide.
Common Synthetic Routes:
-
Acylation with Bromoacetyl Halide: The reaction of piperidine with bromoacetyl chloride or bromoacetyl bromide in the presence of a base (like triethylamine, pyridine, or aqueous NaOH) to neutralize the HBr byproduct.[7] This is highly efficient and the preferred laboratory-scale method.
-
Bromination of N-Acetylpiperidine: The α-bromination of 1-acetylpiperidine using a brominating agent such as N-Bromosuccinimide (NBS) under radical initiation (Wohl-Ziegler reaction).[7]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} Figure 2: General workflow for the synthesis of 1-(Bromoacetyl)piperidine.
Detailed Experimental Protocol: Synthesis via Acylation
Causality: This protocol utilizes the high nucleophilicity of the secondary amine in piperidine to attack the electrophilic carbonyl carbon of bromoacetyl chloride. A non-nucleophilic base is essential to scavenge the HCl generated, preventing protonation of the starting piperidine, which would render it unreactive. The reaction is run at 0°C initially to control the exothermicity of the acylation.
-
Preparation: To a round-bottom flask charged with piperidine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base like triethylamine (1.1 eq). Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Addition: Add bromoacetyl chloride (1.0 eq) dropwise to the stirred solution. Rationale: Dropwise addition prevents a rapid temperature increase which could lead to side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting piperidine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 1-(Bromoacetyl)piperidine can be purified by silica gel column chromatography or recrystallization to yield the final product as a solid.
Core Reactivity: The Electrophilic Alkylating Agent
The primary utility of 1-(Bromoacetyl)piperidine lies in its function as a potent electrophile. The carbon atom bonded to the bromine is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the adjacent carbonyl group and the bromine atom itself. This makes it an excellent substrate for Sₙ2 reactions.
dot graph "Reaction_Mechanism" { rankdir=LR; node [fontname="Helvetica", style=filled]; edge [fontname="Helvetica"];
} Figure 3: Sₙ2 reaction mechanism of 1-(Bromoacetyl)piperidine with a nucleophile.
This reactivity allows for the facile covalent attachment of the piperidinoyl-methyl group to a wide range of nucleophiles, including:
-
Amines: To form substituted glycine amides.
-
Thiols: To form thioethers, a common strategy for labeling cysteine residues in proteins.
-
Alcohols/Phenols: To form ethers.
-
Carboxylates: To form esters.
This makes the compound an invaluable tool for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[9]
Applications in Drug Development and Research
The piperidine ring is a cornerstone of modern medicinal chemistry.[4] 1-(Bromoacetyl)piperidine serves as a key intermediate in the synthesis of pharmaceuticals and bioactive molecules.[9]
-
Scaffold Introduction: It is used to introduce the piperidine moiety into more complex molecules. The piperidine ring can improve the pharmacokinetic profile (ADME properties) of a drug candidate by modulating its solubility and basicity, which in turn affects absorption and distribution.[5]
-
Covalent Inhibitors: Its role as an alkylating agent makes it suitable for designing targeted covalent inhibitors. By incorporating this reactive fragment into a molecule that selectively binds to a biological target (e.g., an enzyme's active site), a permanent covalent bond can be formed with a nearby nucleophilic residue (like cysteine or lysine), leading to irreversible inhibition.
-
Chemical Probes: It can be used to synthesize chemical probes for identifying and validating drug targets. For example, it can be used to attach the piperidine scaffold to reporter tags like fluorophores or biotin.
Safety, Handling, and Storage
As a reactive alkylating agent, 1-(Bromoacetyl)piperidine must be handled with appropriate care. Adherence to safety protocols is mandatory to minimize risk.
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated chemical fume hood.[10]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]
-
Avoid breathing dust or fumes.[10]
-
Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10][11]
-
Do not eat, drink, or smoke in the laboratory area.[10]
-
-
Storage:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[10][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention.[10]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[10]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[10][11]
-
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